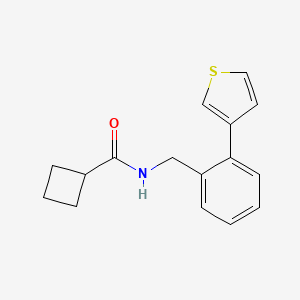

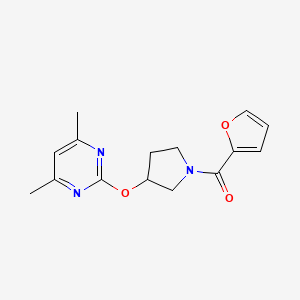

N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide” is a chemical compound. It is an analog of amphetamine where the phenyl ring has been replaced by thiophene . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .科学的研究の応用

Dearomatising Cyclisations and Rearrangements

Thiophene-3-carboxamides with benzyl substituents have been investigated for their ability to undergo dearomatising cyclisation when treated with LDA (Lithium Diisopropylamide). These rearrangements can transform dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing a pathway for synthesizing complex heterocyclic structures from simpler thiophene derivatives (Clayden et al., 2004).

Cyclobutane Dimerization

Research on benzo[b]thiophen-3-carboxylic acid 1,1-dioxide has revealed its capability to dimerize into a cyclobutane structure under the influence of ultraviolet light and heat. This study highlights the potential for creating 'head-to-head' cyclobutane derivatives with trans stereochemistry, offering insights into the photophysical properties and reactivity of thiophene-based compounds (Davies et al., 1977).

Synthesis of Chiral Peptide Dendrimers

Research into cyclobutane-containing compounds has extended into the realm of chiral peptide dendrimers. A study demonstrated the synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers, utilizing a convergent approach. This work opens avenues for the development of novel biomolecules with potential applications in drug delivery and molecular recognition (Gutiérrez-Abad et al., 2010).

Crystal Structure Analysis

The crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide has been elucidated, revealing insights into the molecular arrangement and interactions within thiophene-based compounds. This analysis contributes to the understanding of the structural features that govern the reactivity and properties of such molecules (Sharma et al., 2016).

Innovative Synthesis Methods

The exploration of thiophene derivatives has led to innovative synthesis methods, such as the rhodium(III)-catalyzed dehydrogenative annulation of thiophen-2-carboxamides with alkynes. This process results in the efficient formation of multiply substituted benzo[c]thiophenes, some of which exhibit strong solid-state fluorescence, indicating potential applications in materials science and organic electronics (Fukuzumi et al., 2016).

将来の方向性

The future directions for the study of “N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activity. This could lead to the development of new chemotherapeutic agents that selectively attack new bacterial targets .

特性

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c18-16(12-5-3-6-12)17-10-13-4-1-2-7-15(13)14-8-9-19-11-14/h1-2,4,7-9,11-12H,3,5-6,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONXXIZWHNGFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate](/img/structure/B2829523.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2829527.png)

![2-[6-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile](/img/structure/B2829529.png)

![1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2829533.png)

![2-Azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2829534.png)

![8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2829537.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2829539.png)

![2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829540.png)

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-fluoro-4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2829542.png)